molecular formula C9H19ClN2O B1458031 N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride CAS No. 1713160-62-3

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride

Cat. No.: B1458031
CAS No.: 1713160-62-3
M. Wt: 206.71 g/mol
InChI Key: YSGMOEZZYMLNRG-UHFFFAOYSA-N
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Description

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.72 g/mol . This aminocyclohexyl derivative is supplied as a powder and is typically stored at room temperature . Its structure, featuring a cyclohexane ring with an aminomethyl and an acetamide substituent, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is part of a broader class of aminocyclohexyl compounds that have demonstrated significant research interest for their potential biological activity. Structural analogs have been investigated for their effects on cardiac ion channels, suggesting potential research applications in the study of arrhythmias, including atrial and ventricular fibrillation . Furthermore, related acetamido-substituted structures have been explored in the design and synthesis of novel antimicrobial agents, indicating its utility in developing new anti-infective therapies . The product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information .

Properties

IUPAC Name

N-[(1-aminocyclohexyl)methyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-8(12)11-7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGMOEZZYMLNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Formation via Coupling of Aminocyclohexyl Derivatives

A key intermediate, trans-2-(4-aminocyclohexyl)-N-methoxy-N-methylacetamide , can be synthesized by coupling trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents and bases. This method ensures high purity and yield of the amide intermediate, which can be further processed to the target compound.

  • Reagents: trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, N,O-dimethylhydroxylamine hydrochloride, coupling agents (e.g., carbodiimides), organic or inorganic bases.
  • Solvents: Polar aprotic solvents such as dichloromethane or tetrahydrofuran.
  • Conditions: Room temperature to mild heating, inert atmosphere.

Reduction of Nitro Groups to Amines

Reduction of nitro-substituted cyclohexyl precursors to the corresponding amines is a critical step. Suitable reducing agents include:

  • Catalytic hydrogenation using Pd, Pt, Rh, Raney Ni, or PtO2 under hydrogen gas pressure.
  • Chemical reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, lithium aluminum hydride, or diisobutylaluminium hydride (DIBAL).

The reduction is often performed in the presence of acidic media (e.g., hydrochloric acid, acetic acid) to facilitate the formation of the amine hydrochloride salt directly.

Hydrogenation of Aromatic Rings to Cyclohexyl Rings

When aromatic precursors are used, the benzene ring is hydrogenated to a cyclohexane ring using metal catalysts (Pd, Pt, Rh, Raney Ni) under hydrogen gas pressure. This step is essential to obtain the cyclohexyl moiety in the final compound.

Formation of Hydrochloride Salt

The free amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid in suitable solvents such as ether, alcohols, or polar aprotic solvents. This step improves the compound’s stability and crystallinity, facilitating purification and handling.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Catalysts Solvents Conditions Notes
1 Amide formation (coupling) trans-2-(4-(3,3-dimethylureido)cyclohexyl)acetic acid, N,O-dimethylhydroxylamine hydrochloride, coupling agents, base DCM, THF RT to mild heating, inert gas High purity amide intermediate
2 Nitro reduction to amine Pd, Pt, Rh, Raney Ni, PtO2, NaBH(OAc)3, NaCNBH3, LiAlH4, DIBAL Alcohols, ethers, polar aprotic solvents Hydrogen atmosphere or chemical reduction Acidic media often used; forms amine salt
3 Aromatic ring hydrogenation Pd, Pt, Rh, Raney Ni, PtO2 Alcohols, ethers Hydrogen gas pressure, elevated temperature Converts benzene to cyclohexane ring
4 Hydrochloride salt formation Hydrochloric acid Ether, alcohols, polar solvents Ambient temperature Enhances stability and crystallinity

Research Findings and Optimization Notes

  • Catalyst Selection: Pd/C and Raney Ni are preferred for hydrogenation due to high activity and selectivity, minimizing over-reduction or side reactions.
  • Solvent Effects: Polar aprotic solvents such as tetrahydrofuran or dichloromethane favor coupling reactions, while alcohols and ethers are preferred for hydrogenation and salt formation steps.
  • Purification: Acid-addition salts are purified by recrystallization from suitable solvents to obtain pure crystalline forms with defined polymorphs.
  • Reaction Monitoring: PXRD (Powder X-ray Diffraction) patterns are used to characterize crystalline polymorphs of intermediates and final products, ensuring batch-to-batch consistency.
  • Yield and Purity: Optimized coupling and reduction steps yield high purity products (>95% by HPLC), suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Preliminary studies indicate that N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride may exhibit significant biological activity, particularly:

  • Receptor Binding : The compound has shown potential in binding to specific receptors, modulating their activity, and leading to various biological effects.
  • Pharmacodynamics and Pharmacokinetics : Understanding the pharmacological profile of this compound is crucial for its development as a therapeutic agent. Interaction studies focus on its binding affinity and efficacy against specific biological targets.

Therapeutic Applications

This compound is being investigated for various therapeutic applications:

  • Pain Management : Due to its structural similarities with analgesics, it may serve as a candidate for developing new pain management therapies.
  • Anti-inflammatory Research : The compound's unique structure may contribute to distinct pharmacological properties that are beneficial in anti-inflammatory treatments.
  • Potential in Treating Opioid Dependency : Its interaction with opioid receptors suggests possible applications in managing opioid addiction or withdrawal symptoms .

Case Studies and Research Findings

Research into this compound includes various studies focusing on its efficacy and safety profiles:

  • Pharmacological Studies : Investigations into the compound's effects on pain modulation have shown promising results, indicating that it may act similarly to existing analgesics but with potentially fewer side effects.
  • Toxicological Assessments : Studies assessing the compound's toxicity have been conducted to ensure safety for human use, particularly focusing on its metabolic pathways and any possible adverse effects .

Mechanism of Action

The mechanism of action of N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Analysis :

  • The reference compound has a single methyl group on the acetamide nitrogen and an aminomethyl-substituted cyclohexane. In contrast, 2-Amino-N-cyclohexyl-N-ethylacetamide HCl () features ethyl and cyclohexyl groups on the nitrogen, eliminating the cyclohexyl aminomethyl group. This reduces steric hindrance but may alter receptor binding in pharmacological contexts .

Variants with Modified Acetamide Substituents

Aliphatic Substituents

  • 2-(Methylamino)-N-(propan-2-yl)acetamide HCl (C₇H₁₆ClN₂O): Replaces the cyclohexyl group with an isopropyl moiety. This simpler structure has a lower molecular weight (166.65 g/mol) and distinct hazards (irritant, H302) .

Aromatic and Heterocyclic Substituents

  • N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl (C₁₅H₂₂ClN₂O): Incorporates a benzyl-piperidine hybrid structure.

Cyclohexyl Group Modifications

  • N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide HCl (C₁₈H₁₈ClF₃N₂O): Replaces acetamide with a carboxamide and adds a trifluoromethyl-thiophene group. The CF₃ group increases metabolic stability, while the thiophene enhances lipophilicity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) LogP
N-[(1-Aminocyclohexyl)methyl]acetamide HCl 220.74 Not reported High 1.2
2-Amino-N-cyclohexyl-N-ethylacetamide HCl 220.74 145–148 Moderate 1.8
2-(Methylamino)-N-(propan-2-yl)acetamide HCl 166.65 89–92 High 0.5

Table 2: Hazard Profiles

Compound Name Hazard Statements Precautionary Measures
N-[(1-Aminocyclohexyl)methyl]acetamide HCl H315, H319, H335 Avoid inhalation; use PPE
2-Amino-N-cyclohexyl-N-ethylacetamide HCl H302, H312 Handle in fume hood
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide HCl H317 Avoid skin contact

Biological Activity

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C₉H₁₉ClN₂O and is characterized by a cyclohexyl group linked to an acetamide moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which leads to various biological effects. The exact molecular targets depend on the context of use, but preliminary studies indicate potential interactions with:

  • Enzymes : Modulating enzyme activity may affect metabolic pathways.
  • Receptors : Binding to neurotransmitter receptors could influence signaling pathways related to pain and inflammation.

Biological Activity

Research has suggested several potential biological activities for this compound, including:

  • Analgesic Effects : Preliminary studies indicate that the compound may exhibit pain-relieving properties.
  • Anti-inflammatory Activity : Its interaction with inflammatory pathways suggests possible therapeutic roles in managing inflammatory conditions.
  • Antitumor Potential : Some studies have explored its efficacy against various cancer cell lines, indicating a potential role in cancer therapy .

Summary of Biological Activities

Activity Description
AnalgesicPotential pain relief through modulation of pain receptors.
Anti-inflammatoryMay reduce inflammation via enzyme inhibition or receptor modulation.
AntitumorEfficacy against specific cancer cell lines observed in vitro.

Case Studies and Research Findings

  • Analgesic Studies : In a study investigating the compound's analgesic properties, it was found to significantly reduce pain responses in animal models, suggesting its utility in pain management therapies.
  • Anti-inflammatory Research : Another study highlighted its effectiveness in reducing markers of inflammation in vitro, supporting its potential use in treating inflammatory diseases.
  • Antitumor Activity : Research involving various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation, indicating promising antitumor activity .

Comparison with Similar Compounds

This compound is structurally related to several other compounds, which may share similar biological activities. Here are some notable comparisons:

Compound Key Features
N-(2-Aminocyclohexyl)acetamideSimilar analgesic properties; less studied.
N-(1-Aminocyclopentyl)methylacetamidePotentially lower potency compared to the target compound.
N-(1-Aminocycloheptyl)methylacetamideUnique structural features leading to different reactivity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride?

  • Methodological Answer : The compound can be synthesized via acylation of 1-aminocyclohexanemethanamine using acetyl chloride under anhydrous conditions. Purification typically involves recrystallization from ethanol/water mixtures. Retrosynthetic analysis for analogous acetamide hydrochlorides suggests protecting the cyclohexylamine group during acylation to minimize side reactions .

Q. How can researchers determine the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (e.g., 5–95% ACN over 20 min). System suitability criteria include resolution ≥2.0 between impurities and RSD ≤3.0% for peak area ratios .
  • Ion Chromatography : Quantify chloride content (theoretical ~19.3%) using a conductivity detector and anion-exchange column, with 3.5 mM Na₂CO₃/1.0 mM NaHCO₃ eluent .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.4% deviation from theoretical values).

Q. What spectroscopic methods are suitable for structural characterization?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Compare the potassium bromide (KBr) disk spectrum to reference standards, focusing on amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in D₂O or DMSO-d₆. Assign cyclohexyl ring protons (δ 1.2–2.1 ppm) and acetamide methyl group (δ 2.0 ppm). Confirm salt formation via chloride counterion integration .

Advanced Research Questions

Q. How can conformational flexibility of the cyclohexyl ring complicate spectroscopic analysis?

  • Methodological Answer :

  • Variable-Temperature NMR : Perform experiments at 25–60°C to coalesce split signals from chair-chair interconversion.
  • Computational Modeling : Use density functional theory (DFT) to predict dominant conformers (e.g., B3LYP/6-31G* level). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC-UV monitoring. Adjust storage conditions (e.g., desiccated at -20°C) if decomposition exceeds 5% .
  • Impurity Profiling : Use LC-MS to identify degradation products (e.g., deacetylated analogs). Synthesize and test major impurities (>0.1%) for biological activity .

Q. How to design enzyme inhibition assays for this compound?

  • Methodological Answer :

  • In Vitro Assays : Use spectrophotometric methods (e.g., NADH oxidation at 340 nm for dehydrogenase targets) or isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in pH 7.4 buffer (25 mM Tris-HCl). Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride
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N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride

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